molecular formula C22H19N5O6 B12455789 2-{[3-Cyano-4-(methoxymethyl)-6-methylpyridin-2-yl]oxy}-N'-{[5-(4-nitrophenyl)furan-2-yl]methylidene}acetohydrazide CAS No. 4529-64-0

2-{[3-Cyano-4-(methoxymethyl)-6-methylpyridin-2-yl]oxy}-N'-{[5-(4-nitrophenyl)furan-2-yl]methylidene}acetohydrazide

Cat. No.: B12455789
CAS No.: 4529-64-0
M. Wt: 449.4 g/mol
InChI Key: NJSBFLPEWBVAFO-UHFFFAOYSA-N
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Description

2-{[3-CYANO-4-(METHOXYMETHYL)-6-METHYLPYRIDIN-2-YL]OXY}-N’-[(E)-[5-(4-NITROPHENYL)FURAN-2-YL]METHYLIDENE]ACETOHYDRAZIDE is a complex organic compound that features a pyridine ring, a furan ring, and various functional groups such as cyano, methoxymethyl, and nitrophenyl

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[3-CYANO-4-(METHOXYMETHYL)-6-METHYLPYRIDIN-2-YL]OXY}-N’-[(E)-[5-(4-NITROPHENYL)FURAN-2-YL]METHYLIDENE]ACETOHYDRAZIDE typically involves multiple stepsThe reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as potassium hydroxide .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and concentration of reagents, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-{[3-CYANO-4-(METHOXYMETHYL)-6-METHYLPYRIDIN-2-YL]OXY}-N’-[(E)-[5-(4-NITROPHENYL)FURAN-2-YL]METHYLIDENE]ACETOHYDRAZIDE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert nitro groups to amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyridine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions .

Major Products

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can lead to the formation of various substituted derivatives.

Scientific Research Applications

2-{[3-CYANO-4-(METHOXYMETHYL)-6-METHYLPYRIDIN-2-YL]OXY}-N’-[(E)-[5-(4-NITROPHENYL)FURAN-2-YL]METHYLIDENE]ACETOHYDRAZIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{[3-CYANO-4-(METHOXYMETHYL)-6-METHYLPYRIDIN-2-YL]OXY}-N’-[(E)-[5-(4-NITROPHENYL)FURAN-2-YL]METHYLIDENE]ACETOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 3-CYANO-4-(METHOXYMETHYL)-6-METHYLPYRIDIN-2-YL derivatives
  • 5-(4-NITROPHENYL)FURAN-2-YL derivatives
  • Other acetohydrazide compounds

Uniqueness

What sets 2-{[3-CYANO-4-(METHOXYMETHYL)-6-METHYLPYRIDIN-2-YL]OXY}-N’-[(E)-[5-(4-NITROPHENYL)FURAN-2-YL]METHYLIDENE]ACETOHYDRAZIDE apart is its unique combination of functional groups and structural features, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

4529-64-0

Molecular Formula

C22H19N5O6

Molecular Weight

449.4 g/mol

IUPAC Name

2-[3-cyano-4-(methoxymethyl)-6-methylpyridin-2-yl]oxy-N-[[5-(4-nitrophenyl)furan-2-yl]methylideneamino]acetamide

InChI

InChI=1S/C22H19N5O6/c1-14-9-16(12-31-2)19(10-23)22(25-14)32-13-21(28)26-24-11-18-7-8-20(33-18)15-3-5-17(6-4-15)27(29)30/h3-9,11H,12-13H2,1-2H3,(H,26,28)

InChI Key

NJSBFLPEWBVAFO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=N1)OCC(=O)NN=CC2=CC=C(O2)C3=CC=C(C=C3)[N+](=O)[O-])C#N)COC

Origin of Product

United States

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